2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and dimethylaminophenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
2-(2,4-dichlorophenoxy)propionic acid (dichlorprop): A related compound used in agriculture.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is unique due to its combination of dichlorophenoxy and dimethylaminophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2496-39-1 |
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Molecular Formula |
C17H17Cl2N3O2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)14-6-3-12(4-7-14)10-20-21-17(23)11-24-16-8-5-13(18)9-15(16)19/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
PSEPXXHEWWMKIK-KEBDBYFISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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